5-Cyclopropylpyridin-3-amine 2HCl: Structural Analysis & Synthetic Utility
5-Cyclopropylpyridin-3-amine 2HCl: Structural Analysis & Synthetic Utility
The following technical guide provides an in-depth analysis of 5-Cyclopropylpyridin-3-amine 2HCl , a critical heterocyclic building block in modern medicinal chemistry.
Technical Whitepaper | Version 1.0
Executive Summary
5-Cyclopropylpyridin-3-amine 2HCl (CAS: 1314353-68-8 for free base) is a disubstituted pyridine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural uniqueness lies in the 3,5-substitution pattern, which positions a polar, hydrogen-bonding amine group meta to a lipophilic, conformationally restricted cyclopropyl moiety. This guide details its chemical identity, validated synthetic routes, physicochemical properties, and applications in pharmaceutical development.[1]
Chemical Identity & Structural Specifications[1][2][3][4][5][6]
The compound exists as a dihydrochloride salt, enhancing aqueous solubility and shelf-stability compared to its free base form, which is prone to oxidation and oil formation.
Table 1: Chemical Identifiers
| Parameter | Specification |
| Chemical Name | 5-Cyclopropylpyridin-3-amine dihydrochloride |
| Synonyms | 3-Amino-5-cyclopropylpyridine 2HCl; 5-Cyclopropyl-3-pyridinamine |
| CAS Number (Base) | 1314353-68-8 |
| Molecular Formula | C₈H₁₀N₂[2][3][4][5][6][7] · 2HCl |
| Molecular Weight | 134.18 g/mol (Base) / 207.10 g/mol (Salt) |
| SMILES | NC1=CC(C2CC2)=CN=C1.[H]Cl.[H]Cl |
| InChI Key | UHKKTHBJHSUSEZ-UHFFFAOYSA-N (Base) |
Structural Visualization
The following diagram illustrates the connectivity and the specific 3,5-substitution pattern that differentiates this scaffold from its regioisomers (e.g., 2-amino-5-cyclopropylpyridine).
Figure 1: Connectivity of 5-Cyclopropylpyridin-3-amine. The 3,5-meta arrangement prevents steric clash between the amine and cyclopropyl groups, maintaining a planar core.
Synthetic Methodology
The synthesis of 5-Cyclopropylpyridin-3-amine requires high regioselectivity. The most robust industrial route utilizes Suzuki-Miyaura Cross-Coupling starting from halogenated aminopyridines.
Validated Synthetic Route
Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with an organoboron species. Starting Material: 3-Amino-5-bromopyridine (CAS: 13535-01-8).[5] This precursor is preferred over nitro-derivatives to avoid late-stage reduction steps that might affect the cyclopropyl ring.
Protocol Steps:
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Reagents: 3-Amino-5-bromopyridine (1.0 eq), Cyclopropylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (3.0 eq).
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Solvent System: Toluene/Water (10:1) or Dioxane/Water.[1] The biphasic system aids in dissolving inorganic bases.
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Reaction Conditions: Heat to 90–100°C under inert atmosphere (N₂ or Ar) for 12–18 hours.
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Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[5]
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Salt Formation (Critical): Dissolve the crude free base in anhydrous 1,4-dioxane. Add 4M HCl in dioxane dropwise at 0°C. The 2HCl salt precipitates as a white/off-white solid.
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Purification: Recrystallization from MeOH/Et₂O.
Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.
Physicochemical Properties & Bioisosterism
Understanding the physical behavior of this scaffold is essential for its use in drug formulations.
Key Properties
| Property | Value/Description | Relevance |
| Solubility | High in Water (>20 mg/mL) | The 2HCl salt form ensures rapid dissolution in aqueous biological assays. |
| pKa (Calc) | ~5.8 (Pyridine N), ~2.5 (Aniline N) | At physiological pH (7.4), the pyridine ring is partially protonated; the aniline remains neutral. |
| LogP (Base) | ~1.2 | The cyclopropyl group increases lipophilicity compared to a methyl group, improving membrane permeability. |
| H-Bond Donors | 3 (NH₂, HCl) | Critical for binding interactions in kinase hinge regions. |
The "Cyclopropyl Effect" in Medicinal Chemistry
The cyclopropyl group at the 5-position is not merely a spacer; it acts as a bioisostere for isopropyl or phenyl groups.
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Metabolic Stability: The C-H bonds in the cyclopropyl ring are stronger (approx. 106 kcal/mol) than acyclic alkyl chains, reducing susceptibility to Cytochrome P450 oxidation.
-
Conformational Restriction: The rigidity of the three-membered ring restricts the rotation of the substituent, potentially locking the molecule into a bioactive conformation that fits hydrophobic pockets in enzymes (e.g., Kinases, LSD1).
Applications in Drug Discovery[1][2][3][4][5][7]
This specific isomer (5-cyclopropylpyridin-3-amine) serves as a privileged structure in two primary areas:
A. Kinase Inhibition
Aminopyridines are classic "hinge binders." The pyridine nitrogen accepts a hydrogen bond from the kinase backbone, while the exocyclic amine donates a hydrogen bond.
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Role: The 5-cyclopropyl group fills the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase topology.
B. Fragment-Based Drug Discovery (FBDD)
With a molecular weight of only 134 Da (free base), this compound is an ideal "fragment."
-
Ligand Efficiency: It possesses high ligand efficiency (LE). Researchers screen this fragment against targets; if binding is observed, the molecule is "grown" from the amine or pyridine ring positions to increase potency.
Figure 3: Primary utility domains in pharmaceutical research.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: Warning.
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Storage: Hygroscopic. Store at -20°C in a desiccator. The 2HCl salt is prone to absorbing atmospheric moisture, which can degrade the stoichiometry.
-
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
References
-
Chemical Identity & CAS: Synblock. (n.d.). 5-Cyclopropylpyridin-3-amine CAS 1314353-68-8.[4][7] Retrieved from
-
Synthetic Methodology (Suzuki Coupling): Smolecule. (2023). Synthesis of 3-Cyclopropylpyridin-2-amine and isomers. Retrieved from
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Medicinal Chemistry Applications: BenchChem. (2025).[1][8] Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from
-
Cyclopropyl Bioisosterism: Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from
-
Precursor Synthesis: ChemicalBook. Synthesis of 5-bromo-3-aminopyridine. Retrieved from
Sources
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- 3. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 4. CAS 1314353-68-8 | 5-Cyclopropylpyridin-3-amine - Synblock [synblock.com]
- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 878805-25-5|3-Cyclopropylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 7. 5-cyclopropylpyridin-3-aMine | 1314353-68-8 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
